Fmoc-D-Cys(Msbh)-OH
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Overview
Description
Fmoc-D-Cys(Msbh)-OH is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-D-Cys(Msbh)-OH typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid, followed by the introduction of the bis(4-methylsulfinylphenyl)methylsulfanyl group through a series of nucleophilic substitution reactions. The final step involves the deprotection of the Fmoc group under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesizers and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-D-Cys(Msbh)-OH undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl groups can be further oxidized to sulfone groups using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to its corresponding sulfide using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Various nucleophiles such as amines, thiols, and halides
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted analogs of the original compound.
Scientific Research Applications
Fmoc-D-Cys(Msbh)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of Fmoc-D-Cys(Msbh)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. For example, the methylsulfinyl groups can form reversible covalent bonds with cysteine residues in proteins, leading to changes in protein function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (2S)-3-[bis(4-methylsulfonylphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
- (2S)-3-[bis(4-methylphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Uniqueness
Fmoc-D-Cys(Msbh)-OH is unique due to the presence of both methylsulfinyl and fluorenylmethoxycarbonyl groups, which confer distinct chemical and biological properties. These functional groups enable the compound to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds cannot.
Properties
IUPAC Name |
(2S)-3-[bis(4-methylsulfinylphenyl)methylsulfanyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H31NO6S3/c1-42(38)23-15-11-21(12-16-23)31(22-13-17-24(18-14-22)43(2)39)41-20-30(32(35)36)34-33(37)40-19-29-27-9-5-3-7-25(27)26-8-4-6-10-28(26)29/h3-18,29-31H,19-20H2,1-2H3,(H,34,37)(H,35,36)/t30-,31?,42?,43?/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHODDKSFIACDC-RWYWQQSKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)C1=CC=C(C=C1)C(C2=CC=C(C=C2)S(=O)C)SC[C@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H31NO6S3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
633.8 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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